3-Bromo-2-tert-butoxy-6-methyloxane
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Overview
Description
3-Bromo-2-tert-butoxy-6-methyloxane is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a methyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butoxy-6-methyloxane typically involves the bromination of a precursor molecule, followed by the introduction of the tert-butoxy group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The tert-butoxy group can be introduced through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butoxy-6-methyloxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Different oxidation states or reduced forms of the compound are obtained.
Scientific Research Applications
3-Bromo-2-tert-butoxy-6-methyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butoxy-6-methyloxane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the oxane ring and tert-butoxy group.
tert-Butyl bromide: Contains a tert-butyl group and bromine but differs in the overall structure.
6-Bromo-2-chloropyridin-3-ylmethylcarbamate: Shares the bromine atom but has a different core structure.
Properties
CAS No. |
61727-45-5 |
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Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19BrO2/c1-7-5-6-8(11)9(12-7)13-10(2,3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
YZUKOMUVUMBHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(O1)OC(C)(C)C)Br |
Origin of Product |
United States |
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